Cas no 132243-22-2 (1,2-Bis(2-chloro-4-fluorophenyl)disulfane)

1,2-Bis(2-chloro-4-fluorophenyl)disulfane is a specialized organosulfur compound featuring a disulfide bridge bonded to two 2-chloro-4-fluorophenyl groups. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry applications, particularly in the preparation of sulfur-containing intermediates. The presence of chloro and fluoro substituents enhances its utility in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. Its well-defined molecular architecture ensures consistent performance in controlled reactions. The compound is typically handled under inert conditions due to the sensitivity of the disulfide bond. Suitable for research and industrial use, it offers precise functionality for advanced chemical synthesis.
1,2-Bis(2-chloro-4-fluorophenyl)disulfane structure
132243-22-2 structure
Product Name:1,2-Bis(2-chloro-4-fluorophenyl)disulfane
CAS No:132243-22-2
MF:C12H6Cl2F2S2
MW:323.208845615387
CID:2905113
Update Time:2025-07-01

1,2-Bis(2-chloro-4-fluorophenyl)disulfane Chemical and Physical Properties

Names and Identifiers

    • bis(2-chloro-4-fluorophenyl) disulfide
    • 2-chloro-1-[(2-chloro-4-fluorophenyl)disulfanyl]-4-fluorobenzene
    • 1,2-Bis(2-chloro-4-fluorophenyl)disulfane
    • Inchi: 1S/C12H6Cl2F2S2/c13-9-5-7(15)1-3-11(9)17-18-12-4-2-8(16)6-10(12)14/h1-6H
    • InChI Key: ORLZKWMDLURDCE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1SSC1C=CC(=CC=1Cl)F)F

Computed Properties

  • Exact Mass: 321.9256043 g/mol
  • Monoisotopic Mass: 321.9256043 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 50.6
  • Molecular Weight: 323.2

1,2-Bis(2-chloro-4-fluorophenyl)disulfane Pricemore >>

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Additional information on 1,2-Bis(2-chloro-4-fluorophenyl)disulfane

Professional Introduction to Compound with CAS No. 132243-22-2 and Product Name: 1,2-Bis(2-chloro-4-fluorophenyl)disulfane

The compound with the CAS number 132243-22-2 and the product name 1,2-Bis(2-chloro-4-fluorophenyl)disulfane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various scientific domains. The presence of both chlorine and fluorine substituents in the aromatic rings imparts distinct electronic and steric properties, making it a versatile building block for synthetic chemistry.

At the heart of this compound's utility lies its disulfane core, which is a sulfur-rich moiety known for its reactivity in cross-coupling reactions and as a protecting group in peptide synthesis. The 1,2-Bis(2-chloro-4-fluorophenyl)disulfane structure enhances its compatibility with modern synthetic methodologies, enabling the development of novel heterocyclic compounds and functional materials. Recent studies have highlighted its role in facilitating C-H activation reactions, a critical step in the synthesis of complex molecules.

In the realm of pharmaceutical research, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. The chloro and fluoro substituents are particularly valuable due to their ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. Researchers have been exploring its use in creating kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The disulfane group's ability to undergo selective transformations makes it an attractive candidate for drug discovery programs aimed at targeting specific disease pathways.

Recent advancements in computational chemistry have further elucidated the mechanistic pathways involving 1,2-Bis(2-chloro-4-fluorophenyl)disulfane. Molecular modeling studies have revealed that the compound's reactivity is influenced by the electronic distribution across the aromatic rings, which is modulated by the electron-withdrawing nature of both chlorine and fluorine atoms. This understanding has enabled chemists to design more efficient synthetic routes, reducing unwanted side reactions and improving yields.

The compound's potential extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with transition metals has been exploited in catalytic systems designed for polymerization reactions. The sulfur-sulfur bond in the disulfane moiety provides a stable framework for metal coordination, enhancing catalytic activity. This application is particularly relevant in developing sustainable industrial processes that minimize waste and energy consumption.

Environmental considerations have also driven research into optimizing the synthesis of 1,2-Bis(2-chloro-4-fluorophenyl)disulfane. Green chemistry principles have been applied to reduce solvent usage and hazardous byproducts. For instance, solvent-free reactions have been investigated using solid-state catalysts, which not only improve efficiency but also align with global sustainability goals. These efforts are part of a broader movement within the chemical industry to develop more environmentally friendly methodologies.

The role of this compound in medicinal chemistry has been further underscored by its incorporation into libraries of diverse scaffolds for high-throughput screening (HTS). By systematically varying substituent patterns on the aromatic rings, researchers can generate libraries with tailored properties for biological evaluation. Such libraries are instrumental in identifying lead compounds for further optimization into therapeutic agents.

Future directions for research on 1,2-Bis(2-chloro-4-fluorophenyl)disulfane include exploring its applications in photodynamic therapy (PDT) and organic electronics. The compound's ability to generate reactive oxygen species upon light irradiation makes it a candidate for developing novel photosensitizers. Additionally, its electronic properties could be leveraged in designing organic semiconductors for flexible electronics.

In summary, 1,2-Bis(2-chloro-4-fluorophenyl)disulfane represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists, pharmaceutical researchers, and materials scientists alike. As our understanding of its properties continues to evolve, so too will its applications, driving innovation in both academic research and industrial development.

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